molecular formula C19H17ClN2O3 B1292888 1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1007194-22-0

1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1292888
M. Wt: 356.8 g/mol
InChI Key: MRLQHCDLNOOPCJ-UHFFFAOYSA-N
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Description

The compound "1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms opposite each other. Pyrazole derivatives are of significant interest due to their diverse pharmacological activities and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of various 1-aryl-3-aryl-1H-pyrazole-4-carbaldehydes . The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group into aromatic compounds. Although the specific synthesis of "1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, the general methodology can be inferred from similar compounds. For instance, the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes involves elemental analysis and NMR spectroscopy for structure confirmation .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. X-ray crystallography is a common technique used to determine the crystal structure of such compounds, providing insights into the spatial arrangement of atoms and the planarity of the pyrazole ring system . The crystal structure analysis of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, revealed that the aldehydic fragment is almost coplanar with the pyrazole ring, which could imply similar structural characteristics for the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation reactions. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehydes to yield different products depending on the nature of the aryl substituent . These reactions can lead to the formation of hydrogen-bonded sheets or dimers, which are significant for the compound's physical properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and aldehyde groups can affect the compound's polarity, solubility, and reactivity. The electronic polarization observed in some pyrazole derivatives indicates that the oxygen atom carries a partial negative charge, while the nitrogen atom carries a partial positive charge, which could be relevant for the compound's reactivity and interaction with other molecules . Additionally, the formation of intramolecular hydrogen bonds and the ability to form dimers or sheets through intermolecular interactions can impact the compound's melting point, boiling point, and stability .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-7-6-14(9-18(17)25-2)19-15(12-23)11-22(21-19)10-13-4-3-5-16(20)8-13/h3-9,11-12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLQHCDLNOOPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

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